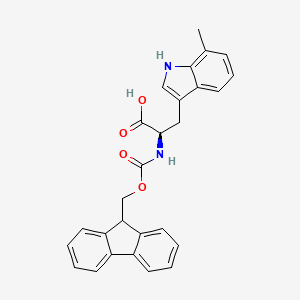![molecular formula C17H23NO4 B8122404 4-[(tert-Butoxycarbonyl-cyclopropylmethyl-amino)-methyl]-benzoic acid](/img/structure/B8122404.png)
4-[(tert-Butoxycarbonyl-cyclopropylmethyl-amino)-methyl]-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(tert-Butoxycarbonyl-cyclopropylmethyl-amino)-methyl]-benzoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a benzene ring substituted with a tert-butoxycarbonyl (BOC) protected cyclopropylmethylamino group and a carboxylic acid group. The presence of the BOC group makes it a valuable intermediate in organic synthesis, particularly in the protection of amines.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The BOC group is commonly introduced to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile solution.
Coupling Reactions: The compound can be synthesized through coupling reactions such as the Suzuki–Miyaura cross-coupling, which involves the use of boronic acids and palladium catalysts.
Removal of BOC Group: The BOC group can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the carboxylic acid group to produce alcohols or amines.
Substitution: The BOC-protected amine can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic or neutral conditions.
Reduction: Lithium aluminium hydride (LiAlH4) or borane (BH3) are commonly employed for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acid derivatives.
Reduction Products: Alcohols, amines, and other reduced forms.
Substitution Products: Substituted amines and other derivatives.
科学的研究の応用
This compound finds applications across various fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the protection and deprotection of amines.
Biology: The compound can be used in the study of enzyme inhibition and as a tool in molecular biology research.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The BOC-protected amine group plays a crucial role in its reactivity and stability, making it a valuable tool in synthetic chemistry.
類似化合物との比較
BOC-protected amines: Other BOC-protected amines with different substituents on the benzene ring or cyclopropylmethyl group.
Carboxylic acids: Other carboxylic acids with similar protecting groups or functional groups.
Uniqueness: 4-[(tert-Butoxycarbonyl-cyclopropylmethyl-amino)-methyl]-benzoic acid stands out due to its specific combination of the BOC-protected amine and the cyclopropylmethyl group, which provides unique reactivity and stability profiles compared to other similar compounds.
特性
IUPAC Name |
4-[[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18(10-12-4-5-12)11-13-6-8-14(9-7-13)15(19)20/h6-9,12H,4-5,10-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPSLBPTWMNMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CC1)CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![S 3-(4-Bromo-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester](/img/structure/B8122400.png)




![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B8122426.png)



